

(2-Chlorophenyl)diphenylmethyl ethyl ether chemical structure

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Compound of Interest

Compound Name: 1-Chloro-2-(ethoxydiphenylmethyl)benzene

CAS No.: 717109-43-8

Cat. No.: B587380

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Technical Monograph: (2-Chlorophenyl)diphenylmethyl Ethyl Ether Advanced Characterization, Synthesis, and Control Strategies in Clotrimazole API Manufacturing

Executive Summary & Chemical Architecture

(2-Chlorophenyl)diphenylmethyl ethyl ether (CAS: 717109-43-8) is a critical process-related impurity often encountered during the synthesis of Clotrimazole.[1][2] In the context of Active Pharmaceutical Ingredient (API) development, it serves as a "sentinel molecule"—its presence indicates specific deviations in solvent selection or moisture control during the tritylation phase.[2]

For the drug development scientist, this molecule is not merely a contaminant; it is a reference standard required for establishing the specificity of HPLC stability-indicating methods as per ICH Q3A(R2) guidelines.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Parameter	Specification
Systematic Name	1-chloro-2-[ethoxy(diphenyl)methyl]benzene
Common Designation	Clotrimazole Ethyl Ether Impurity; O-Ethyl Clotrimazole
CAS Number	717109-43-8
Molecular Formula	
Molecular Weight	322.83 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DCM, Methanol, DMSO; Insoluble in Water
Structural Feature	Sterically hindered trityl ether with an ortho-chloro substituent

Mechanistic Origins: The Competitive Solvolysis

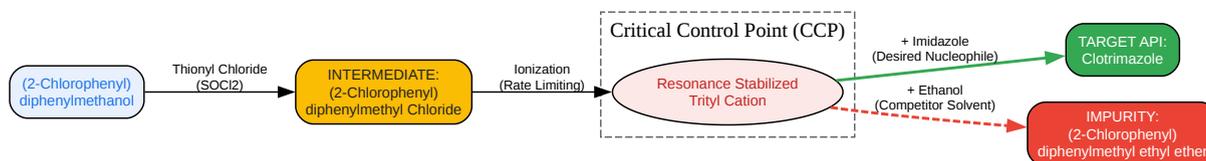
The formation of this ether is a classic example of competitive nucleophilic substitution governed by steric factors.[2]

In the industrial synthesis of Clotrimazole, the key intermediate is (2-chlorophenyl)diphenylmethyl chloride (2-Chlorotrityl chloride).[2] This intermediate possesses a labile C-Cl bond that readily ionizes to form a resonance-stabilized carbocation (trityl cation).[2]

- The Intended Path: Attack by Imidazole to form Clotrimazole.
- The Deviant Path: If ethanol is present (e.g., as a solvent, co-solvent, or washing agent) before the chloride is fully consumed, the ethanol oxygen attacks the carbocation, forming the ethyl ether impurity.[2]

Pathway Visualization

The following diagram illustrates the divergence point where process control determines product purity.



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Figure 1: Mechanistic divergence showing the competition between imidazole and ethanol for the trityl cation.

Synthesis of Reference Standard

To validate analytical methods, you must synthesize and characterize this impurity intentionally. [2] The following protocol utilizes a Williamson ether synthesis approach adapted for trityl systems, ensuring high yield for reference standard generation.

Reagents Required

- (2-Chlorophenyl)diphenylmethyl chloride (Starting Material)[2][3]
- Absolute Ethanol (Reactant & Solvent)[2]
- Triethylamine (Acid Scavenger)[2][4]
- Dichloromethane (DCM) (Extraction solvent)[2]

Step-by-Step Protocol

- Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (15.9 mmol) of (2-chlorophenyl)diphenylmethyl chloride in 50 mL of absolute ethanol.
- Scavenging: Add 2.5 mL of triethylamine (TEA). Note: TEA neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing acid-catalyzed reversion.

- Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The starting chloride spot () should disappear, replaced by the ether spot ().[2]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove excess ethanol under reduced pressure (Rotavap).[2]
 - Dissolve the residue in 50 mL DCM and wash with water (mL) to remove triethylamine hydrochloride salts.[2]
- Isolation: Dry the organic layer over anhydrous , filter, and concentrate to dryness.
- Purification: Recrystallize from minimal hot hexane or methanol to obtain white crystals.

Self-Validation Check: If the product smells like almonds/acrid, you may have hydrolyzed back to the alcohol precursor.[2] Ensure anhydrous conditions during work-up.

Analytical Characterization

Accurate identification relies on distinguishing the ethyl ether from the alcohol impurity (Impurity A) and the parent chloride.[2]

NMR Spectroscopy (NMR, 300 MHz,)

The diagnostic signals are the ethoxy group protons, which appear in a distinct region compared to the aromatic protons.[2]

- Aromatic Region (6.9 – 7.6 ppm): Multiplet, ~14H.[2] (Trityl rings + chlorophenyl ring).[2]
- Methylene (-O-CH

-CH

) (3.05 – 3.15 ppm): Quartet, 2H,

Hz.[2] Note: This is significantly upfield compared to typical esters, characteristic of trityl ethers.

- Methyl (-O-CH

-CH

) (1.10 – 1.20 ppm): Triplet, 3H,

Hz.[2]

HPLC Method (Stability Indicating)

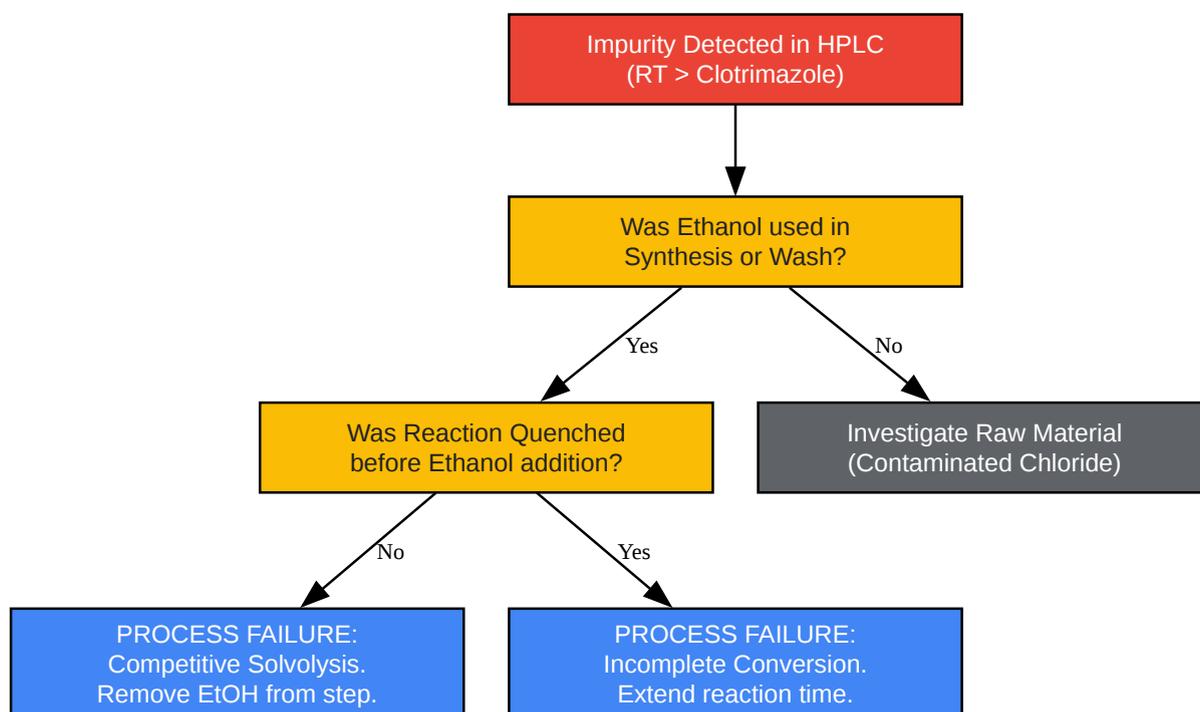
To separate this impurity from Clotrimazole:

- Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 μ m).[2]
- Mobile Phase A: Buffer (0.025 M, pH 6.5).[2]
- Mobile Phase B: Acetonitrile.[2]
- Gradient: 40% B to 80% B over 20 minutes.
- Detection: UV at 210 nm (or 254 nm).[2]
- Retention Time Logic:
 - Alcohol Impurity:[2] Elutes early (more polar).[2]
 - Clotrimazole:[1][2][5][6][7][8][9] Mid-elution.[2]
 - Ethyl Ether Impurity: Elutes later (Significant hydrophobicity due to the ethyl cap on the trityl system).[2]

Regulatory & Process Control Strategy

In a GMP environment, the presence of (2-Chlorophenyl)diphenylmethyl ethyl ether suggests a failure in solvent management.[2]

Root Cause Analysis Workflow



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Figure 2: Logic tree for identifying the source of the ethyl ether impurity in production batches.

Control Limits

According to ICH Q3A(R2), if the maximum daily dose of Clotrimazole is < 2g (which it typically is for topical applications), the reporting threshold is 0.05%.[2]

- Specification Limit: NMT 0.15% (qualification threshold) unless tox data permits higher.

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